molecular formula C5H7ClN2O4S B1334973 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride CAS No. 41762-76-9

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

Cat. No. B1334973
CAS RN: 41762-76-9
M. Wt: 226.64 g/mol
InChI Key: ZWTPALHHEULAPI-UHFFFAOYSA-N
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Description

The compound "3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride" is a chemical that is likely to be involved in various organic synthesis reactions due to the presence of both sulfonyl and carbonyl functional groups. These groups are reactive and can participate in a range of chemical transformations, making the compound a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated using ionic liquids as catalysts and solvents. For instance, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids have been used for Friedel-Crafts sulfonylation reactions, which could potentially be applied to the synthesis of compounds similar to "3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride" . Additionally, 2-oxoimidazolidine-1,3-disulfonic acid has been used as a catalyst for the synthesis of trifluoromethyl-1H-benzo[f]chromenes, indicating that oxoimidazolidine derivatives can be synthesized and used in catalysis .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which is crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Compounds with sulfonyl and carbonyl groups, similar to "3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride," are known to participate in various chemical reactions. For example, the reductive acylation of disulfides with 2-oxoimidazolidine-1-carbonyl chlorides has been promoted by ytterbium metal, leading to the formation of thiolesters . This suggests that the compound may also undergo similar reactions, acting as an acylating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of related ionic liquids and compounds have been extensively studied. For instance, the solvation of sodium chloride in 1-butyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide ionic liquid has been investigated through molecular dynamics, which provides insights into the interactions and solvation behavior of similar compounds . The solubility of gases in ionic liquids containing trifluoromethylsulfonyl groups has also been studied, which could be relevant for understanding the solubility and reactivity of "3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride" in different solvents .

Scientific Research Applications

Catalytic Synthesis

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is utilized in catalytic synthesis processes. For instance, ytterbium metal, in conjunction with methyl iodide, can promote the reductive acylation of disulfides with 2-oxoimidazolidine-1-carbonyl chlorides, leading to the formation of 2-oxoimidazolidine-1-carbonyl thiolesters (Su, Gao, Zhang, & Zhu, 2002).

Synthesis of Novel Compounds

This chemical is used in the synthesis of new compounds with potential biological activities. A study synthesized novel compounds with oxadiazole and imidazolidine rings from 3-(methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride, which were then screened for insecticidal activities (Tok et al., 2018).

Quality Control in Drug Synthesis

It plays a critical role in the quality control of drug synthesis. For example, it is used as a critical intermediate in the synthesis of the mezlocillin drug substance, and its precise determination is crucial for ensuring the safety of drug products (Chen, Huang, Yuan, Luo, & Pu, 2021).

Green Synthesis Processes

This chemical is involved in green synthesis processes, such as the synthesis of triflouromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid in environmentally friendly methods (Massoumi Shahi, Nikpassand, Fallah-Bagher-Shaidaei, & Zare Fekri, 2018).

Catalytic Reactions

It is also used in catalytic reactions such as the acetalization and thioacetalization of carbonyl compounds, showcasing its versatility in chemical synthesis processes (Gupta, Sonu, Kad, & Singh, 2007).

Biochemical Studies

In the field of biochemistry, 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is used in the study of stable free radicals and in exploring the mechanisms of reactions involving α-amino nitriles and carbonyl compounds (TodaToshimasa, MorimuraSyoji, & MurayamaKeisuke, 1972).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling. The specific hazards would depend on the exact properties of the compound, but could potentially include reactivity hazards (due to the sulfonyl and carbonyl groups) and health hazards if the compound is toxic .

properties

IUPAC Name

3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O4S/c1-13(11,12)8-3-2-7(4(6)9)5(8)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTPALHHEULAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194587
Record name 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
Source EPA DSSTox
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Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride

CAS RN

41762-76-9
Record name 3-(Methylsulfonyl)-2-oxo-1-imidazolidinecarbonyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041762769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
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Record name 3-(methylsulphonyl)-2-oxoimidazolidine-1-carbonyl chloride
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Synthesis routes and methods

Procedure details

16.4 parts by weight of 1-methylsulphonyl-imidazolid- 2-one in dioxane were boiled for 3 days with 27 parts by weight of trimethylchlorosilane and 20 parts by weight of triethylamine. The triethylamine hydrochloride which precipitated was filtered off, 11 parts by weight of phosgene were added to the filtrate and the mixture was left to stand overnight at room temperature. It was then evaporated to dryness and the residue recrystallized from boiling acetone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Tok, BN Sağlık, Y Özkay, ZA Kaplancıklı… - Chemistry & …, 2022 - Wiley Online Library
The development of new enzyme inhibitors in degenerative brain diseases has gained more attention. Enzyme inhibitors play an effective role in controlling central nervous system …
Number of citations: 2 onlinelibrary.wiley.com
F Tok, B Kocyigit‐Kaymakcioglu… - Pest management …, 2018 - Wiley Online Library
BACKGROUND 1,3,4‐Oxadiazole and imidazolidine rings are important heterocyclic compounds exhibiting a variety of biological activities. In this study, novel compounds with …
Number of citations: 21 onlinelibrary.wiley.com
B KAYMAKÇIOĞLU - 2018 - openaccess.marmara.edu.tr
BACKGROUND 1, 3, 4-Oxadiazole and imidazolidine rings are important heterocyclic compounds exhibiting a variety of biological activities. In this study, novel compounds with …
Number of citations: 0 openaccess.marmara.edu.tr
W Feng, XP Wu, WK Su - Acta Crystallographica Section E: Structure …, 2005 - scripts.iucr.org
… The title compound was synthesized by the reaction of 3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl chloride (2.27 g, 0.01 mol) and 2-methoxybenzenethiol (1.4 g, 0.01 mol) in the …
Number of citations: 4 scripts.iucr.org
D Purohit, N Dhingra, R Dutt… - Mini Reviews in …, 2020 - ingentaconnect.com
Dengue is a major health threat related to arbovirus and is endemic in more than 100 countries with an annual estimated above 390 million incidences of infection all around the world. …
Number of citations: 3 www.ingentaconnect.com

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